(2S,4R)-Teneligliptin
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Overview
Description
(2S,4R)-Teneligliptin is a pharmaceutical compound used primarily as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is employed in the treatment of type 2 diabetes mellitus to help regulate blood sugar levels. By inhibiting the DPP-4 enzyme, this compound increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, thereby improving glycemic control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Teneligliptin involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Substituents: Various substituents are introduced onto the pyrrolidine ring through reactions such as alkylation, acylation, and reduction.
Final Coupling: The final step involves coupling the pyrrolidine derivative with a suitable partner to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale manufacturing. This includes:
Selection of Catalysts: Efficient catalysts are chosen to enhance reaction rates and yields.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Purification: Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Teneligliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(2S,4R)-Teneligliptin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of DPP-4 inhibitors and their synthetic routes.
Biology: Research on this compound helps understand the role of DPP-4 in glucose metabolism and its potential therapeutic applications.
Medicine: The compound is extensively studied for its efficacy and safety in treating type 2 diabetes mellitus.
Industry: this compound is used in the pharmaceutical industry for the development of new antidiabetic drugs.
Mechanism of Action
(2S,4R)-Teneligliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 enzyme. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion from pancreatic beta cells and reduce glucagon release from alpha cells, leading to improved blood glucose control.
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison
(2S,4R)-Teneligliptin is unique among DPP-4 inhibitors due to its distinct chemical structure, which contributes to its specific binding affinity and selectivity for the DPP-4 enzyme. Compared to other similar compounds, this compound may offer advantages in terms of potency, duration of action, and side effect profile.
Properties
IUPAC Name |
[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRQANOPCQRCME-UXHICEINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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